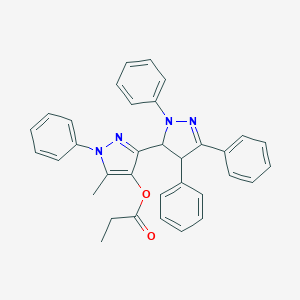
5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate is a chemical compound that has gained significant attention in scientific research. It is a pyrazole-based ligand that is used in the synthesis of coordination polymers and metal-organic frameworks. This compound has shown potential in various scientific applications due to its unique structural and chemical properties.
Mécanisme D'action
The mechanism of action of 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate is not well understood. However, it is believed to act as a chelating ligand, forming complexes with metal ions through its pyrazole groups. These complexes have been shown to have unique structural and chemical properties, which make them useful in various scientific applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate in laboratory experiments is its unique structural and chemical properties, which make it useful in the synthesis of coordination polymers and metal-organic frameworks. However, one of the limitations of using this compound is its high cost, which may limit its use in some scientific applications.
Orientations Futures
There are several future directions for the use of 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate in scientific research. One potential direction is the development of new fluorescent sensors for the detection of metal ions in aqueous solutions. Another direction is the use of this compound in the development of new materials for gas storage and catalysis. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate is a pyrazole-based ligand that has shown potential in various scientific applications. Its unique structural and chemical properties make it useful in the synthesis of coordination polymers and metal-organic frameworks, as well as in the development of fluorescent sensors for the detection of metal ions in aqueous solutions. While there is limited information available on its biochemical and physiological effects, it is considered safe for use in laboratory experiments. Further research is needed to better understand the mechanism of action of this compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate involves the reaction of 1,3-bis(4-pyridyl)propane with 1,3-bis(4-pyridyl)propenone in the presence of a catalytic amount of acetic acid. The resulting product is then reacted with methyl propionate in the presence of triethylamine to obtain the final product.
Applications De Recherche Scientifique
5-methyl-4',5'-dihydro-1,1',3',4'-tetraphenyl-3,5'-bis(1H-pyrazole)-4-yl propionate has been used in various scientific applications. It has shown potential in the synthesis of coordination polymers and metal-organic frameworks, which have applications in gas storage, catalysis, and drug delivery. This compound has also been used in the development of fluorescent sensors for the detection of metal ions in aqueous solutions.
Propriétés
Formule moléculaire |
C34H30N4O2 |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
[5-methyl-1-phenyl-3-(2,4,5-triphenyl-3,4-dihydropyrazol-3-yl)pyrazol-4-yl] propanoate |
InChI |
InChI=1S/C34H30N4O2/c1-3-29(39)40-34-24(2)37(27-20-12-6-13-21-27)36-32(34)33-30(25-16-8-4-9-17-25)31(26-18-10-5-11-19-26)35-38(33)28-22-14-7-15-23-28/h4-23,30,33H,3H2,1-2H3 |
Clé InChI |
RLUMMYKQCBLGMC-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=C(N(N=C1C2C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C |
SMILES canonique |
CCC(=O)OC1=C(N(N=C1C2C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283050.png)
![3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283051.png)
![7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283054.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283056.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283058.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283059.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
![3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)
![3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283066.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)